molecular formula C21H45NO2 B8702874 3-(Octadecylamino)propane-1,2-diol CAS No. 28900-95-0

3-(Octadecylamino)propane-1,2-diol

Cat. No.: B8702874
CAS No.: 28900-95-0
M. Wt: 343.6 g/mol
InChI Key: ULIKETKXKSFNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Octadecylamino)propane-1,2-diol (CAS 28900-95-0) is a diol derivative with a long aliphatic chain, characterized by the molecular formula C₂₁H₄₅NO₂ and a molecular weight of 343.5875 g/mol . Its structure comprises a propane-1,2-diol backbone substituted with an octadecylamino (-NH-C₁₈H₃₇) group, conferring amphiphilic properties due to the polar diol and nonpolar alkyl chain.

Properties

CAS No.

28900-95-0

Molecular Formula

C21H45NO2

Molecular Weight

343.6 g/mol

IUPAC Name

3-(octadecylamino)propane-1,2-diol

InChI

InChI=1S/C21H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-21(24)20-23/h21-24H,2-20H2,1H3

InChI Key

ULIKETKXKSFNTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in alkyl/aryl substituents, chain length, and functional groups. Below is a detailed comparison:

Alkylamino Diols: Chain Length Effects

  • 3-Isopropylamino-1,2-propanediol (C₆H₁₅NO₂, MW 133.19 g/mol ): Structural Difference: Shorter isopropyl (3-carbon) chain vs. octadecyl (18-carbon). Impact on Properties: Reduced hydrophobicity compared to the octadecyl derivative, leading to higher water solubility. Applications may favor aqueous-phase reactions or pharmaceutical intermediates. Key Distinction: The octadecyl chain in the target compound enhances lipid compatibility, making it more suitable for nonpolar solvent systems or membrane-mimetic studies.

Aromatic and Heterocyclic Derivatives

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related compounds : Structural Difference: Substitution with thiophene or naphthalene groups introduces aromaticity and π-electron systems. For example, thiophene derivatives may exhibit pharmacological relevance. Key Distinction: The absence of aromaticity in 3-(octadecylamino)propane-1,2-diol limits its utility in electronic applications but broadens its use in bulk-phase formulations requiring inertness.

Phenoxy-Substituted Diols

  • 3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol and 3-(2-methoxyphenoxy)propane-1,2-diol : Structural Difference: Phenolic ether linkages with methoxy/allyl substituents vs. alkylamino groups. Impact on Properties: Increased rigidity and thermal stability due to aromatic rings, making these diols suitable for polymer resins (e.g., epoxy or polyurethane precursors). Key Distinction: The target compound’s flexible alkyl chain supports self-assembly in micellar or vesicular systems, whereas phenoxy-diols are tailored for covalent network formation in green resins.

Research Implications

  • Long-Chain Alkylamino Diols: The octadecyl derivative’s hydrophobicity positions it as a candidate for drug delivery systems or emulsion stabilizers, contrasting with shorter-chain analogs used in hydrophilic environments .
  • Aromatic vs. Aliphatic Functionalization: While aromatic derivatives (e.g., thiophene or phenoxy) enable electronic or polymeric applications, the target compound’s aliphatic chain prioritizes bulk-phase interactions .

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